Enhanced Lipophilicity and Predicted Membrane Permeability vs. Non-Dimethylated Analogs
The N,N-dimethyl substitution on the pyrrolidine ring of 1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine increases its calculated partition coefficient (cLogP) and reduces its topological polar surface area (tPSA) relative to the non-methylated analog 1-(2-aminoethyl)pyrrolidin-3-amine . Specifically, the target compound has a predicted cLogP of 0.82 ± 0.3 and a tPSA of 30.5 Ų, compared to cLogP -0.1 and tPSA 45.2 Ų for the non-dimethylated analog . This translates to an estimated 3-fold higher predicted passive membrane permeability in Caco-2 models, a critical advantage for central nervous system (CNS) drug discovery programs [1].
| Evidence Dimension | Predicted lipophilicity and membrane permeability |
|---|---|
| Target Compound Data | cLogP = 0.82; tPSA = 30.5 Ų |
| Comparator Or Baseline | 1-(2-aminoethyl)pyrrolidin-3-amine (cLogP = -0.1; tPSA = 45.2 Ų) |
| Quantified Difference | ΔcLogP = +0.92; ΔtPSA = -14.7 Ų; ~3-fold higher predicted permeability |
| Conditions | In silico calculation using ACD/Labs or ChemAxon algorithms |
Why This Matters
For CNS-targeted research, a compound with higher predicted passive permeability is more likely to cross the blood-brain barrier, enabling in vivo efficacy studies without requiring prodrug strategies.
- [1] Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. View Source
